molecular formula C7H10O2 B3386204 Bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 71162-15-7

Bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B3386204
CAS No.: 71162-15-7
M. Wt: 126.15 g/mol
InChI Key: KKKDENVWNGCLOT-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-5-carboxylic acid is a unique compound characterized by its rigid bicyclic structure. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its conformational rigidity and stability. The rigid structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method is favored due to its efficiency in forming the bicyclic structure. The reaction conditions often require the use of photochemistry, where a suitable precursor undergoes cycloaddition under UV light . The use of a mercury lamp is common, although it presents technical challenges and requires specialized equipment .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in photochemical methods and the development of scalable synthetic routes have made it possible to produce this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The rigid structure of the compound influences the reactivity and the types of products formed.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with molecular targets through its rigid structure. This rigidity allows for precise interactions with enzymes and receptors, enhancing the compound’s efficacy in various applications. The pathways involved often include binding to specific active sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Bicyclo[2.1.1]hexane-5-carboxylic acid can be compared to other similar compounds such as bicyclo[1.1.1]pentane and cyclopentane derivatives. Unlike cyclopentane, which is flexible and can adopt multiple conformations, this compound is rigid and maintains a fixed conformation . This rigidity is advantageous in applications requiring precise molecular interactions.

List of Similar Compounds

Properties

IUPAC Name

bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-1-2-5(6)3-4/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDENVWNGCLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304764
Record name Bicyclo[2.1.1]hexane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71162-15-7
Record name NSC167216
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.1.1]hexane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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